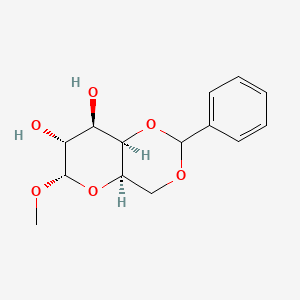

Methyl 4,6-O-benzylidene-a-D-galactopyranoside

Description

Historical Development of 4,6-O-Benzylidene Protecting Group Strategies

The strategic use of benzylidene acetals in carbohydrate chemistry emerged in the mid-20th century as chemists sought methods to protect vicinal diols while enabling selective deprotection. The 4,6-O-benzylidene group, in particular, gained prominence due to its ability to lock the C4 and C6 hydroxyl groups of hexopyranosides into a rigid bicyclic structure. Early work demonstrated that this acetal could be introduced in a single step from commercially available methyl α-D-galactopyranoside using benzaldehyde dimethyl acetal under acidic conditions.

A pivotal advancement came with the discovery of regioselective reductive openings of 4,6-O-benzylidene acetals. Studies in the 1980s–2000s revealed that borane-Lewis acid complexes could selectively cleave the acetal to yield either 4-O- or 6-O-benzyl-protected intermediates, depending on reaction conditions. For example:

| Reagent System | Regioselectivity | Product |

|---|---|---|

| BH₃·THF with Et₂O·BF₃ | C6 opening | 4-O-Benzyl ether |

| BH₃·THF without Lewis acid | C4 opening | 6-O-Benzyl ether |

This tunable selectivity revolutionized synthetic strategies, enabling chemists to manipulate specific hydroxyl groups without compromising others.

Role of Methyl 4,6-O-Benzylidene-α-D-Galactopyranoside in Modern Glycoscience

Methyl 4,6-O-benzylidene-α-D-galactopyranoside (CAS: 56341-65-2) serves as a critical intermediate in three key areas:

Stereoelectronic Studies : The benzylidene acetal imposes a chair conformation on the galactopyranoside ring, freezing the C5–C6 bond in a trans-gauche (tg) conformation. This rigidification reduces torsional flexibility, which has been shown to retard acid-catalyzed hydrolysis rates by 10–100× compared to monocyclic analogs. The stabilization of the α-anomer (α/β ratio = 3:1 in equilibrium studies) makes it invaluable for probing anomeric effects.

Glycosylation Reactions : When used as a glycosyl donor, the 4,6-O-benzylidene group directs nucleophilic attack to the β-face of the anomeric center. This stereodirecting effect is exploited in the synthesis of β-linked galactosides, which are prevalent in biologically active molecules like sphingolipids.

Protecting Group Orthogonality : The acetal’s stability toward bases and nucleophiles allows sequential deprotection strategies. For example, the benzylidene group can be retained during azide substitutions at C2 or C3, enabling modular synthesis of glycosaminoglycan precursors.

Table 1 : Synthetic Applications of Methyl 4,6-O-Benzylidene-α-D-Galactopyranoside

The compound’s synthetic utility is further enhanced by its crystalline nature, which simplifies purification via solvent precipitation.

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-CQMHSGHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4288-93-1 | |

| Record name | 4288-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,6-O-benzylidene-a-D-galactopyranoside can be synthesized through the reaction of methyl α-D-galactopyranoside with benzaldehyde in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to form the benzylidene acetal. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a hydroxyl group.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion to hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chiral Building Block in Carbohydrate Synthesis

MBG serves as a crucial chiral building block for synthesizing various complex carbohydrates. Its unique structure, characterized by the benzylidene groups at positions 4 and 6, allows for precise control over the stereochemistry of the final products. This capability is essential for producing specific sugar molecules with desired biological activities, such as disaccharides and oligosaccharides.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Similar benzylidene structure but with glucose | More common in biochemical studies |

| Methyl α-D-galactopyranoside | No benzylidene group | Lacks protective group affecting reactivity |

| Methyl 4-O-benzylidene-α-D-glucopyranoside | Benzylidene at position 4 only | Different reactivity pattern due to position |

| Methyl 2-O-benzylidene-α-D-galactopyranoside | Benzylidene at position 2 | Alters solubility and interaction properties |

Modification of Sugar Molecules

The compound acts as an intermediate for modifying existing sugar molecules. The selective removal or manipulation of the benzylidene group enables researchers to introduce new functionalities into sugar derivatives. This property is particularly valuable for developing novel therapeutic agents or functional materials .

Biological Activities

MBG has demonstrated notable biological activities :

- Antibacterial Properties : Studies indicate that MBG can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Organogelation : The compound has been explored for its ability to form gels at low concentrations, which can be beneficial in drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the utility of MBG in various applications:

- Synthesis of Sugar-Linker-Drug Conjugates : Research has shown that MBG can be utilized to create sugar-linker-drug conjugates, which are important for targeted drug delivery systems .

- Regioselective Benzoylation : A study demonstrated an efficient method for regioselective benzoylation of diols and polyols using MBG as a precursor, showcasing its versatility in organic synthesis .

- Galectin Targeting : MBG has been synthesized to design monosaccharide ligands that target galectin proteins involved in bone remodeling, highlighting its potential in treating bone loss diseases .

Mechanism of Action

The mechanism of action of methyl 4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside (MBG)

- Structural Difference : The galactose moiety in the target compound has an axial C4 hydroxyl group, whereas glucose in MBG has an equatorial C4 hydroxyl.

- Reactivity : The axial orientation in galactose increases steric hindrance at C4, reducing nucleophilic attack at this position compared to glucose derivatives. MBG derivatives are more reactive in acylations at C2 and C3 due to subtle conformational differences .

- Applications : MBG is used to synthesize acylated derivatives (e.g., lauroyl, myristoyl) for pharmacological studies, while the galactose analogue is preferred in glycoconjugate synthesis for biological probes .

Methyl 2,3-Dibenzoyl-4,6-O-Benzylidene-β-D-Galactopyranoside

- Protecting Groups : The 2- and 3-hydroxyls are benzoylated, enhancing electron-withdrawing effects and directing reactivity to other positions.

- Physical Properties : Benzoyl groups increase molecular weight (MW ~484 g/mol) and melting point compared to the unprotected analogue (MW 282.3 g/mol) .

- Utility : This derivative is a key intermediate in synthesizing glycan microarrays and carbohydrate-based probes due to its stability under glycosylation conditions .

Methyl 4,6-O-(4-Methoxybenzylidene)-α-D-Glucopyranoside

- Electronic Effects : The 4-methoxy group on the benzylidene ring donates electrons, stabilizing the acetal and altering reaction kinetics in nucleophilic substitutions.

- Applications : Used in regioselective benzoylation studies, where the methoxy group improves solubility in polar aprotic solvents .

Ethyl 4,6-O-Benzylidene-1-Thio-β-D-Galactopyranoside

- Functional Group : The thio-glycoside (C1-S) enhances leaving-group ability, making it superior for glycosylation reactions compared to oxygen-based analogues.

- Reactivity : The sulfur atom facilitates faster glycosidic bond formation under mild acidic conditions .

Comparative Data Table

Biological Activity

Methyl 4,6-O-benzylidene-α-D-galactopyranoside (MBG) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential applications in drug delivery, and its role as a synthetic intermediate in carbohydrate chemistry.

Chemical Structure and Properties

Methyl 4,6-O-benzylidene-α-D-galactopyranoside has the molecular formula and a molecular weight of approximately 282.29 g/mol. The compound features a benzylidene group at the 4 and 6 positions of the galactopyranoside structure, which significantly influences its reactivity and biological properties.

Antibacterial Properties

MBG has shown promising antibacterial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of certain bacterial strains. For instance, research indicates that MBG can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Organogelation

Another significant property of MBG is its ability to act as an organogelator. This characteristic allows it to form gels at low concentrations, which can be beneficial in drug delivery systems. The gelation properties can enhance the solubility and bioavailability of drugs, providing a controlled release mechanism .

Synthesis and Structural Modifications

The synthesis of MBG can be achieved through various methods, including direct acylation techniques that modify the sugar structure to enhance biological activity. These modifications allow researchers to create derivatives with improved pharmacological profiles.

Case Study: Derivatives and Their Activities

Recent studies have focused on synthesizing derivatives of MBG to explore their biological activities further. For example, acyl derivatives were prepared and tested against human pathogens using disk diffusion methods. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to MBG itself .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of MBG derivatives. Molecular dynamics simulations have been employed to predict how structural changes affect binding affinity and biological efficacy. The findings suggest that specific modifications can lead to improved interactions with target sites in pathogens .

Q & A

Q. What are the key synthetic pathways for Methyl 4,6-OOO-benzylidene-α\alphaα-D-galactopyranoside, and how does its benzylidene acetal influence reactivity?

The synthesis typically involves regioselective protection of hydroxyl groups. For example, benzylidene acetal formation at the 4,6-positions blocks these hydroxyls, leaving the 2- and 3-positions available for further functionalization. This is achieved using benzaldehyde derivatives under acidic conditions. The acetal stabilizes the pyranose ring, enhancing resistance to hydrolysis during glycosylation reactions .

Q. How is regioselectivity achieved in benzoylation or benzylation reactions of this compound?

The C3-hydroxyl is more reactive than C2 toward electrophilic reagents like benzoyl chloride in pyridine due to steric and electronic factors. The benzylidene acetal creates a rigid bicyclic structure, directing reactivity to the axial C3-hydroxyl. This selectivity is critical for constructing branched oligosaccharides .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Distinct signals for the benzylidene acetal (e.g., δ ~5.5 ppm for the acetal proton) and methoxy group (δ ~3.4 ppm) confirm regiochemistry.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ at m/z 305.3 for C14H18O6).

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can the steric hindrance of the benzylidene group be leveraged to design complex oligosaccharides?

The benzylidene acetal acts as a temporary protective group, enabling sequential deprotection and functionalization. For example:

Glycosylation : Use as a glycosyl donor in Koenigs-Knorr reactions with AgOTf as a promoter.

Reductive Ring-Opening : Treat with NaCNBH3/HCl to cleave the acetal, regenerating 4,6-diols for further coupling .

Q. How do electronic effects and solvent systems influence reactivity discrepancies in hydroxyl group acylation?

Contradictions in C2 vs. C3 reactivity arise from solvent polarity. In polar solvents (e.g., DMF), hydrogen bonding stabilizes the C2-hydroxyl, making it less reactive. Conversely, in pyridine, the C3-hydroxyl’s axial position dominates, favoring acylation at C3. Kinetic vs. thermodynamic control must be assessed via time-course NMR studies .

Q. What strategies resolve low yields in glycosylation reactions using this compound as a donor?

Q. How can computational modeling predict substituent effects on benzylidene acetal stability?

DFT calculations (e.g., B3LYP/6-31G*) model steric strain and electronic effects. For example:

- Substituent Analysis : Electron-withdrawing groups on the benzylidene phenyl ring reduce acetal stability.

- Transition-State Modeling : Predicts regioselectivity in glycosylation reactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of secondary hydroxyl groups?

Discrepancies often stem from:

- Protecting Group Artifacts : Competing benzylidene vs. benzyl protections alter steric environments.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) can invert reactivity trends.

Validate via controlled experiments comparing C2/C3 acylation rates in varying solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.